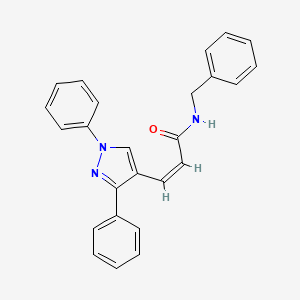
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide, also known as BH-1, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. BH-1 has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated.
Wirkmechanismus
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide inhibits the activity of the transcription factor Myc by binding to its DNA-binding domain. This prevents Myc from binding to its target genes and activating their expression. Myc is a key regulator of cell growth and proliferation, and its overexpression is associated with many types of cancer. By inhibiting Myc activity, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anti-cancer effects, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to have anti-inflammatory and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide is its specificity for Myc, which makes it a valuable tool for studying the role of Myc in cancer and other diseases. However, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
Future research on 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could focus on improving its solubility and stability, as well as developing more potent analogs. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in animal models of cancer to further evaluate its therapeutic potential. Finally, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in combination with other cancer therapies to determine if it has synergistic effects.
Synthesemethoden
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 3-cyclohexen-1-one with hydrazine hydrate to form 3-cyclohexen-1-ylhydrazine. This intermediate is then reacted with 2-bromobenzoyl chloride to form 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the activity of the oncogene c-Myc, which is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
2-bromo-N'-(cyclohex-3-ene-1-carbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSMCHYHNWIZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
